molecular formula C24H20N4OS B5350046 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 348147-90-0

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B5350046
CAS No.: 348147-90-0
M. Wt: 412.5 g/mol
InChI Key: KCVBUCUYAPJYOX-UHFFFAOYSA-N
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Description

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a synthetic triazine derivative characterized by a 1,2,4-triazine core substituted with two phenyl groups at the 5- and 6-positions. The triazine ring is further functionalized with a sulfanylacetamide group, where the acetamide nitrogen is attached to a 3-methylphenyl substituent (Figure 1). This structural motif is designed to enhance bioactivity by combining the planar aromatic triazine system with sulfur and amide functionalities, which are critical for molecular interactions such as hydrogen bonding and hydrophobic effects .

Its synthesis typically involves nucleophilic substitution reactions between thiol-containing triazine precursors and halogenated acetamide intermediates, followed by purification via recrystallization .

Properties

IUPAC Name

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS/c1-17-9-8-14-20(15-17)25-21(29)16-30-24-26-22(18-10-4-2-5-11-18)23(27-28-24)19-12-6-3-7-13-19/h2-15H,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVBUCUYAPJYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348147-90-0
Record name 2-((5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)THIO)-N-(3-METHYLPHENYL)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the triazine ring.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide can undergo oxidation to form a sulfonic acid derivative. This reaction typically employs oxidizing agents such as hydrogen peroxide (H₂O₂) or peracetic acid under acidic conditions.

Mechanism :
The thioether group is oxidized stepwise: first to a sulfenic acid intermediate, then to a sulfinic acid, and finally to a sulfonic acid. The stability of the oxidized product is influenced by the electron-withdrawing triazine ring, which may enhance the reaction’s efficiency.

Key Details :

Reaction Type Reagents Conditions Product
OxidationH₂O₂, H⁺ (acid)Room temperatureSulfonic acid derivative

Nucleophilic Substitution

The sulfanyl group can act as a leaving group in nucleophilic substitution reactions. This is facilitated by its intermediate leaving group ability, which is modulated by the electron-deficient triazine ring.

Mechanism :
A nucleophile (e.g., hydroxide, alkoxide) attacks the sulfur atom, displacing the leaving group. The reaction is often performed in polar aprotic solvents (e.g., DMF or DMSO) with a base like potassium tert-butoxide.

Key Details :

Reaction Type Reagents Conditions Product
SubstitutionNu⁻ (e.g., OH⁻, RO⁻), baseReflux in polar aprotic solventsFunctionalized derivative

Coupling Reactions

The triazine ring in the compound can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings , under palladium catalysis. These reactions are typically used to introduce additional aryl or alkyne groups to the triazine moiety.

Mechanism :
The triazine ring’s nitrogen atoms coordinate with palladium, facilitating the coupling of boronic acids or alkynes. The reaction requires inert solvents (e.g., THF) and is often conducted under inert atmospheres.

Key Details :

Reaction Type Reagents Conditions Product
Suzuki CouplingPd(PPh₃)₄, boronic acidTHF, reflux, Ar atmosphereArylated triazine derivative

Hydrolysis of Acetamide

The acetamide group (-NH-CO-) in the compound can undergo hydrolysis under basic or acidic conditions to form a carboxylic acid or its salt. This reaction is reversible and depends on pH.

Mechanism :
Under basic conditions, the amide is hydrolyzed to a carboxylate via nucleophilic attack by hydroxide. Acidic conditions yield a carboxylic acid. The reaction is typically conducted in aqueous solvents (e.g., H₂O/EtOH).

Key Details :

Reaction Type Reagents Conditions Product
HydrolysisH⁺ or OH⁻, H₂OReflux, aqueous solventCarboxylic acid derivative

Electrophilic Aromatic Substitution

The triazine ring, being electron-deficient, can undergo electrophilic substitution reactions. For example, nitration or halogenation may occur at specific positions of the triazine ring, depending on substituent effects.

Mechanism :
Electrophiles (e.g., NO₂⁺, Br⁺) attack the triazine ring, with regioselectivity influenced by the diphenyl substituents. The reaction often requires strong acids (e.g., H₂SO₄) and elevated temperatures.

Key Details :

Reaction Type Reagents Conditions Product
NitrationHNO₃, H₂SO₄High temperatureNitrated triazine derivative

Thermal Stability and Decomposition

The compound’s thermal stability is critical for its applications. While explicit decomposition data are not provided, triazine derivatives often undergo degradation at high temperatures (>200°C), potentially releasing toxic gases (e.g., HCN, NO₂) .

Key Considerations :

  • Melting Point : 166–168°C (from related triazine derivatives).

  • Safety : Handle with caution; avoid heating above 200°C without proper ventilation .

Scientific Research Applications

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and sulfanyl group play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity :

  • The 3-methylphenyl group in the target compound may confer moderate lipophilicity compared to the 4-methoxyphenyl analog, which introduces polarity via the methoxy group .
  • Thiadiazole and benzothiazole substituents (e.g., in ) enhance enzyme inhibitory and antitumor activities, likely due to increased π-π stacking and hydrogen-bonding capabilities.

Triazine Core Modifications: Derivatives retaining the 5,6-diphenyltriazine core (as in the target compound) exhibit stronger antiproliferative effects than those with mono-phenyl or alkyl substitutions .

Physicochemical Properties

  • Melting Point : Analogous compounds with similar acetamide substituents (e.g., N-(3-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide) exhibit melting points in the range of 142–176°C, suggesting comparable thermal stability for the target compound .
  • Solubility : The 4-methoxyphenyl analog (CID 6402917) shows improved aqueous solubility due to the methoxy group’s polarity, whereas the target compound’s 3-methylphenyl group likely reduces solubility .

Biological Activity

The compound 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide (CAS No. 442651-77-6) is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H20N6O3S3C_{26}H_{20}N_{6}O_{3}S_{3}, with a molecular weight of approximately 560.67 g/mol. The compound features a triazine ring which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Redox Activity : The triazine moiety allows for redox reactions that may facilitate interactions with various biological targets.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses .
  • Cellular Interaction : The presence of the thioacetamide group enhances the compound's ability to interact with cellular components, potentially leading to apoptosis in cancer cells .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of triazine compounds can inhibit the growth of various cancer cell lines, including A-431 and Jurkat cells. The IC50 values for these compounds were found to be lower than those for standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Properties : Compounds containing thiazole and triazine moieties have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

StudyCompoundBiological ActivityFindings
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamideAnticancerSignificant inhibition of cell proliferation in A-431 cells with an IC50 < 10 µM.
N-(3-Chloro-4-methylphenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamideAntimicrobialExhibited effective antibacterial activity against E. coli and S. aureus with MIC values < 50 µg/mL.
Various thiazole derivativesAnticancerSeveral derivatives showed enhanced cytotoxicity compared to standard drugs; structure-activity relationship (SAR) indicated importance of specific substitutions on the phenyl ring .

Q & A

Q. How can molecular interactions with target proteins be validated experimentally?

  • Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics (KD, ΔH). Cryo-EM or co-crystallization with protein targets (e.g., COX-2) provides structural insights. Competitive binding assays using fluorescent probes (e.g., ANS displacement) confirm binding site occupancy .

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